molecular formula C14H23N3O4 B2439286 Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1421444-93-0

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2439286
CAS No.: 1421444-93-0
M. Wt: 297.355
InChI Key: BPICJUVQGFQDKH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and various functional groups

Properties

IUPAC Name

ethyl 4-[(1-acetylazetidine-3-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-3-21-14(20)16-6-4-12(5-7-16)15-13(19)11-8-17(9-11)10(2)18/h11-12H,3-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPICJUVQGFQDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, an azetidine ring, and multiple functional groups.

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 4-(1-acetylazetidine-3-carboxamido)piperidine-1-carboxylate?

Methodological Answer:

  • Coupling Reactions : Use amide bond formation between 1-acetylazetidine-3-carboxylic acid and piperidine derivatives. For example, cesium carbonate in DMF at elevated temperatures (150°C) has been effective in similar piperidine-carboxylate coupling reactions .
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to protect reactive amines during synthesis. Post-synthesis deprotection can be achieved via acidic (e.g., TFA) or catalytic hydrogenation conditions .
  • Purification : Silica gel chromatography with gradient elution (e.g., 50–100% ethyl acetate in hexane) is recommended for isolating the final product .

Q. How can researchers characterize the compound’s purity and structural identity?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity .
  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperidine and azetidine rings.
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+1]+^+ peaks) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal diffraction data .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Incompatible Materials : Avoid strong oxidizing agents, which may degrade the ester or amide functionalities .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the acetyl group on the azetidine ring with bulkier substituents (e.g., benzoyl) to modulate lipophilicity and target binding .
    • Modify the piperidine carboxylate to a tert-butyl ester to improve metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Dynamic NMR : Characterize conformational flexibility (e.g., ring puckering in azetidine/piperidine) by variable-temperature NMR experiments.
  • Crystallographic Refinement : Apply SHELXL to resolve ambiguities in electron density maps, particularly for overlapping atoms in the piperidine-azetidine core .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Antibacterial Assays : Test against Gram-positive/negative strains using broth microdilution (MIC values) .
  • Mitochondrial Targeting : Use fluorescence-based assays to assess mitoNEET binding, a pathway implicated in oxidative stress and apoptosis .

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